molecular formula C21H23F4N3O B2738613 N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-(trifluoromethyl)benzamide CAS No. 898448-58-3

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-(trifluoromethyl)benzamide

Cat. No.: B2738613
CAS No.: 898448-58-3
M. Wt: 409.429
InChI Key: HJGUTMYNYNFTAA-UHFFFAOYSA-N
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Description

N-[2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-(trifluoromethyl)benzamide is a benzamide derivative featuring a trifluoromethyl-substituted benzamide core, a 4-fluorophenyl group, and a 4-methylpiperazine moiety. Its design leverages hydrophobic (trifluoromethyl), electron-withdrawing (fluorophenyl), and basic (methylpiperazine) substituents to optimize target binding and pharmacokinetics .

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F4N3O/c1-27-9-11-28(12-10-27)19(15-5-7-18(22)8-6-15)14-26-20(29)16-3-2-4-17(13-16)21(23,24)25/h2-8,13,19H,9-12,14H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGUTMYNYNFTAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-(trifluoromethyl)benzamide is a synthetic organic compound that has gained attention due to its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Fluorophenyl group
  • Piperazine ring
  • Benzamide moiety

The molecular formula is C21H26F3N3OC_{21}H_{26}F_{3}N_{3}O, and it possesses a molecular weight of 401.45 g/mol. The presence of trifluoromethyl and fluorine substituents is significant for its biological activity, influencing lipophilicity and receptor interactions.

This compound primarily acts as a modulator of neurotransmitter systems. It has shown affinity for various receptors, including:

  • Serotonin receptors : It may enhance serotonin signaling, which is crucial in mood regulation.
  • Dopamine receptors : Interaction with these receptors suggests potential applications in treating psychiatric disorders.

The compound's ability to bind to these receptors can influence neurotransmitter release and uptake, impacting physiological processes such as mood, cognition, and behavior.

Biological Activity and Pharmacological Effects

Research indicates that this compound exhibits several biological activities:

Antiproliferative Activity

Studies have demonstrated that derivatives of similar structures possess significant antiproliferative effects against cancer cell lines. For instance:

  • Fluorinated benzothiazoles have been reported to inhibit cancer cell growth without a biphasic dose-response, indicating potential as chemotherapeutic agents .

Neuropharmacological Effects

The compound has been investigated for its effects on neurological conditions:

  • It may provide therapeutic benefits in conditions such as anxiety and depression through modulation of serotonin and dopamine pathways.

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds related to this compound:

  • Study on Cancer Cell Lines : A study indicated that similar fluorinated compounds exhibited potent antiproliferative activity against specific cancer cells, suggesting that this compound could have comparable effects .
  • Neuropharmacology Research : Investigations into the neuropharmacological properties revealed that compounds with similar structures can modulate neurotransmitter systems effectively. This provides a promising avenue for developing treatments for mental health disorders .
  • Kinase Inhibition Studies : Research into kinase inhibitors has shown that modifications in the benzamide structure can lead to significant changes in biological activity, indicating the importance of structural optimization for therapeutic efficacy .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
AntiproliferativeInhibits cancer cell growth
NeuropharmacologicalModulates serotonin and dopamine receptors
Kinase InhibitionPotential as a kinase inhibitor

Scientific Research Applications

Research has indicated that this compound exhibits various biological activities, particularly in the realm of pharmacology. Key areas of focus include:

  • Antidepressant Effects : The piperazine moiety is known for its role in enhancing serotonergic activity, which may contribute to antidepressant properties. Studies suggest that compounds containing similar structures can modulate serotonin receptors, potentially leading to mood enhancement and anxiety reduction .
  • Antitumor Activity : Preliminary studies have shown that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the fluorophenyl and trifluoromethyl groups is hypothesized to enhance binding affinity to tumor-specific targets, making it a candidate for further development as an anticancer agent .
  • Antimicrobial Properties : Compounds with similar structural characteristics have demonstrated effectiveness against bacterial and fungal strains. The incorporation of the piperazine ring is often linked to improved antimicrobial activity, suggesting that this compound could be explored for use in treating infections .

Research Case Studies

Several case studies highlight the applications of this compound:

  • Antidepressant Studies : A study published in 2020 explored the effects of similar piperazine derivatives on serotonin receptor modulation. Results indicated significant improvements in depressive symptoms in animal models, suggesting that N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-(trifluoromethyl)benzamide could follow a similar therapeutic pathway .
  • Cancer Cell Line Testing : In vitro studies conducted on various cancer cell lines demonstrated that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts. This suggests potential for this compound in targeted cancer therapies .
  • Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of related compounds showed promising results against resistant bacterial strains. This opens avenues for developing new antibiotics based on the structure of this compound .

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The target compound shares structural motifs with several benzamide derivatives reported in recent studies. Below is a comparative analysis of its key features against similar compounds:

Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives
Compound Name Key Substituents Molecular Weight Biological Activity Reference
Target Compound 4-Fluorophenyl, 4-methylpiperazine, 3-(trifluoromethyl)benzamide ~455.4 (calculated) Potential kinase inhibition (FLT3, Aurora B)
3-ethynyl-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (CAS 957147-18-1) Ethynyl, 4-methylpiperazine, 3-(trifluoromethyl)phenyl 415.45 Anticancer activity (Aurora B inhibition; IC₅₀ data pending)
4-Methyl-3-(2-(4-methylpiperazin-1-yl)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide (19) Quinazolinyl, 4-methylpiperazine, 3-(trifluoromethyl)phenyl ~548.5 High purity (>99%), potent anticancer activity (HPLC-validated)
N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-(trifluoromethyl)benzamide Pyridinyl, trifluoromethyl, chlorophenyl Not reported PFAS-related applications (agricultural use)
N-(2-(2-(4-(3-cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3a) Cyanophenyl, piperazine, thiophene ~464.5 D3 receptor binding (32% yield; NMR/MS validated)

Impact of Substituents on Pharmacological Properties

Trifluoromethyl Group : The 3-(trifluoromethyl)benzamide core is a common feature in kinase inhibitors (e.g., Aurora B, FLT3) due to its hydrophobic and electron-withdrawing properties. Compounds like 19 () and the target compound leverage this group for enhanced target affinity .

Piperazine/Piperidine Moieties: The 4-methylpiperazine group in the target compound improves solubility and metabolic stability compared to analogs with morpholino (e.g., 18 in ) or unsubstituted piperazine groups. For example, 3a () uses a cyanophenyl-piperazine but shows lower yield (32%), possibly due to steric hindrance .

Fluorophenyl vs. Thiophene/Cyclopropyl : The 4-fluorophenyl group in the target compound may enhance blood-brain barrier penetration compared to thiophene-containing analogs (e.g., 3a ) or cyclopropyl derivatives (e.g., 44–47 in ) .

Q & A

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized to improve yield?

The synthesis of this compound involves multi-step reactions, including coupling and purification phases. Challenges include low coupling efficiency due to steric hindrance from the trifluoromethyl group and the 4-methylpiperazine moiety. Optimization strategies:

  • Use coupling agents like HBTU or BOP to enhance amide bond formation efficiency .
  • Increase solubility by employing polar aprotic solvents (e.g., THF) during the reaction .
  • Monitor reaction progress via TLC or LC-MS to identify incomplete steps.
  • Purify intermediates using silica gel chromatography with gradient elution (e.g., 0–10% MeOH in DCM) to remove by-products .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

  • NMR Spectroscopy : Confirm regiochemistry and stereochemistry using 1H^1H and 13C^{13}C NMR. For example, the 4-methylpiperazine protons resonate at δ 2.3–3.1 ppm, while the trifluoromethyl group shows no protons but affects adjacent aromatic signals .
  • Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., observed [M+H]+^+ peak at m/z 488.6 in free base form) .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How does the trifluoromethyl group influence pharmacokinetic properties, and what SAR studies support this?

The trifluoromethyl group enhances lipophilicity (logP increase by ~1.5 units) and metabolic stability by resisting oxidative degradation. SAR studies on analogous compounds show:

  • Binding Affinity : Trifluoromethyl-substituted benzamides exhibit 3–5-fold higher receptor binding (e.g., D3 receptor) compared to non-fluorinated analogs due to hydrophobic interactions .
  • Metabolic Half-Life : In vitro microsomal assays show a 50% increase in stability compared to methyl or chloro substituents .
  • Data Contradictions : Some studies report reduced solubility (logS ≈ -4.5), necessitating prodrug strategies for in vivo applications .

Q. What in vitro models are appropriate for evaluating anticancer efficacy, and how should assays be designed?

  • Cell Lines : Use panels of cancer cell lines (e.g., MCF-7, A549) with varying expression of piperazine-interacting targets (e.g., GPCRs, kinases) .
  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM over 72 hours, with IC50_{50} values <10 µM indicating high potency .
  • Control Experiments : Include reference drugs (e.g., imatinib for kinase inhibition) and assess off-target effects via counter-screening against non-cancerous cells (e.g., HEK293) .

Q. How can computational methods predict binding affinity to target receptors, and what validation is required?

  • Docking Studies : Use software like AutoDock Vina to model interactions with receptors (e.g., D3 receptor). The 4-methylpiperazine moiety forms hydrogen bonds with Asp110, while the trifluoromethyl group fits into a hydrophobic pocket .
  • MD Simulations : Run 100-ns simulations to assess binding stability (RMSD <2 Å indicates stable complexes) .
  • Validation : Compare computational predictions with SPR (surface plasmon resonance) data. A correlation coefficient (R2^2) >0.7 validates the model .

Data Contradictions and Resolution

  • Synthetic By-Products : reports 48% yield for a similar compound using HBTU, while achieved 32% with BOP. Resolve by testing both agents under identical conditions and optimizing stoichiometry (1.2 eq. coupling agent recommended) .
  • Biological Activity : Some studies highlight antibacterial activity (), while others focus on anticancer targets (). Cross-validate via broad-spectrum assays and target-specific knockdown experiments (e.g., CRISPR for GPCRs) .

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